1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with acetic anhydride to form the oxadiazole ring. The resulting intermediate is then treated with ethanamine to yield the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with various functional groups.
Scientific Research Applications
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Uniqueness
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is unique due to its specific cyclopropyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C7H12ClN3O |
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Molecular Weight |
189.64 g/mol |
IUPAC Name |
1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-4(8)6-9-7(11-10-6)5-2-3-5;/h4-5H,2-3,8H2,1H3;1H |
InChI Key |
OPJVCMSPDFUCAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=N1)C2CC2)N.Cl |
Origin of Product |
United States |
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